{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone
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Overview
Description
{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperidine and piperazine rings. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Piperazine Ring: This step involves nucleophilic substitution reactions to attach the piperazine ring to the core structure.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with various biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it suitable for various applications, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone
- {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone
- {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-phenylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C19H28ClN3O4S |
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Molecular Weight |
430.0 g/mol |
IUPAC Name |
[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28ClN3O4S/c1-3-27-18-7-6-16(13-17(18)20)28(25,26)23-8-4-5-15(14-23)19(24)22-11-9-21(2)10-12-22/h6-7,13,15H,3-5,8-12,14H2,1-2H3 |
InChI Key |
ZUXAJZIVXIEPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C)Cl |
Origin of Product |
United States |
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